3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide
Overview
Description
“3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide” is a complex organic compound. It is a pharmaceutical intermediate compound used in the preparation of Venetoclax, which is used to treat certain types of chronic lymphocytic leukaemia (CL) or certain types of small lymphocytic lymphoma (SLL) .
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, including those structurally related to the compound , have been extensively studied for their antimicrobial properties. For instance, substituted N-(Pyrazin-2-yl)benzenesulfonamides were synthesized and evaluated for anti-infective potential, showing good antitubercular activity against M. tuberculosis H37Rv in some cases (Ghada Bouz et al., 2019). This demonstrates the potential of sulfonamide derivatives in addressing tuberculosis, a significant global health issue.
Anticancer Properties
Another area of research is the development of sulfonamide derivatives for anticancer applications. For instance, derivatives of celecoxib, a known anti-inflammatory and anticancer agent, have been synthesized, showing promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were tested for their activity against various cancer cell lines, revealing potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Sulfonamides have also been explored for their role as enzyme inhibitors. Compounds synthesized for this purpose showed significant inhibitory effects on carbonic anhydrase (CA) isoenzymes, a property that can be leveraged for treating conditions like glaucoma, epilepsy, and mountain sickness. Some synthesized sulfonamides demonstrated good inhibition profiles on human carbonic anhydrase IX and XII, indicating their potential as selective inhibitors for therapeutic applications (H. Gul et al., 2016).
Herbicidal Activity
In the agricultural sector, certain sulfonamide derivatives have been identified to possess herbicidal activity, offering a new group of compounds that could be used for weed control in crops. This activity primarily manifests as post-emergence activity against dicotyledonous weed species, with mechanisms that might interfere with the biosynthesis of branched-chain amino acids (J. Eussen et al., 1990).
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Related compounds have shown a wide range of biological activities, suggesting that this compound could also have diverse effects .
Properties
IUPAC Name |
3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDDPLUWTAAWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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